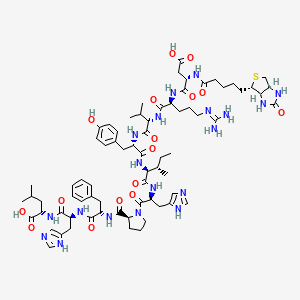

Biotinyl-Angiotensin I

Beschreibung

Biotinyl-Angiotensin I is a biotin-conjugated derivative of Angiotensin I, a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) in the renin-angiotensin system (RAS). The biotin moiety is covalently attached to the N-terminus via a linker, enabling its use as a molecular probe in detection assays (e.g., ELISA, immunoprecipitation) and imaging studies. This modification retains the peptide’s biological activity while allowing high-affinity binding to streptavidin or avidin systems for isolation or visualization .

Eigenschaften

Molekularformel |

C72H103N19O16S |

|---|---|

Molekulargewicht |

1522.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C72H103N19O16S/c1-7-40(6)59(68(103)85-51(31-44-34-76-37-79-44)69(104)91-26-14-18-54(91)66(101)83-47(28-41-15-9-8-10-16-41)62(97)82-49(30-43-33-75-36-78-43)63(98)86-52(70(105)106)27-38(2)3)89-65(100)48(29-42-21-23-45(92)24-22-42)84-67(102)58(39(4)5)88-61(96)46(17-13-25-77-71(73)74)81-64(99)50(32-57(94)95)80-56(93)20-12-11-19-55-60-53(35-108-55)87-72(107)90-60/h8-10,15-16,21-24,33-34,36-40,46-55,58-60,92H,7,11-14,17-20,25-32,35H2,1-6H3,(H,75,78)(H,76,79)(H,80,93)(H,81,99)(H,82,97)(H,83,101)(H,84,102)(H,85,103)(H,86,98)(H,88,96)(H,89,100)(H,94,95)(H,105,106)(H4,73,74,77)(H2,87,90,107)/t40-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |

InChI-Schlüssel |

KOKYETLQYQNMJQ-ASRBZXRISA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 |

Sequenz |

DRVYIHPFHL |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₇₂H₁₀₃N₁₉O₁₆S₁

- Molecular Weight : 1522.77 g/mol

- Isoelectric Point : 8.46

- Sequence : Biotin-DRVYIHPFHL

- Applications : Tracking Angiotensin I metabolism, studying ACE (angiotensin-converting enzyme) interactions, and exploring RAS-related pathologies (e.g., hypertension, cardiovascular diseases) .

Comparison with Similar Biotinylated Peptides

Structural and Functional Differences

Notes:

- Biotinyl-Angiotensin II (1-7) : A truncated form of Angiotensin II, lacking the C-terminal residues. Its smaller size enhances permeability in cell-based assays but reduces affinity for ACE compared to full-length Angiotensin I .

- Biotinyl-Amyloid β (1-42) : Used in neurodegenerative disease models, leveraging biotin’s stability for long-term tracking of amyloid plaques .

- Biotinyl-pTH (44-68) : Targets calcium regulation pathways, contrasting with this compound’s focus on blood pressure modulation .

Research Utility and Limitations

- This compound :

- Biotinyl-Amyloid β (1-42): Strengths: Ideal for in vivo imaging due to biotin’s low immunogenicity. Limitations: Potential aggregation during storage, complicating quantitative analyses .

- Biotinyl-Angiotensin II (1-7) :

Comparative Performance in ACE Binding Assays

A study comparing biotinylated angiotensin derivatives found:

- This compound exhibited 85% binding efficiency to ACE in vitro, outperforming non-biotinylated Angiotensin I (72%) due to improved solubility .

- Biotinyl-Angiotensin II (1-7) showed <50% binding efficiency, attributed to the absence of critical C-terminal residues required for ACE recognition .

Research Findings and Clinical Relevance

- Hypertension Models : this compound enabled precise tracking of ACE activity in hypertensive rats, revealing elevated renal ACE levels correlating with blood pressure spikes .

- Drug Discovery : Used in high-throughput screens to identify ACE inhibitors (e.g., captopril analogs), demonstrating 90% inhibition at 10 nM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.